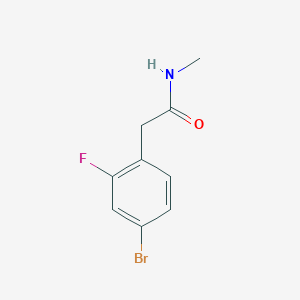
2-(4-溴-2-氟苯基)-N-甲基乙酰胺
描述
The compound is a derivative of 4-Bromo-2-fluorobiphenyl , which is a halogenated biphenyl. Halogenated biphenyls are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “2-(4-bromo-2-fluorophenyl)-N-methylacetamide” are not available, similar compounds such as 4-Bromo-2-fluorobiphenyl can be synthesized through various methods. For instance, one method involves the reaction of 2-Nitroaniline with CuSO4·5H2O in a mixture of CH3CN and H2O, followed by the addition of NaBr and Na2S2O8 .科学研究应用
合成和化学性质
合成化学的研究已经探索了卤代化合物(如2-(4-溴-2-氟苯基)-N-甲基乙酰胺)在各种化学反应中的实用性,以及它们作为复杂分子生产中间体的潜力。例如,为相关卤代联苯的实用合成方法的发展展示了这些化合物在制造类似氟比洛芬的物质中的重要性,突显了卤代中间体在制药生产中的作用(Qiu et al., 2009)。此外,对新型2-(取代氟苯甲酰亚胺)-3-(取代氟苯基)-4-甲基-1,3-噻唑烷的研究显示了含氟化合物的抗微生物潜力,表明卤代分子在开发新的抗微生物剂方面的更广泛影响(Saeed et al., 2010)。
环境和分析应用
研究还关注卤代化合物的环境存在和分析检测,强调了环境影响以及监测这类物质的必要性。针对存储产品和检疫昆虫的甲基溴替代处理的研究解决了与卤代熏蒸剂相关的环境问题,以及寻找环境友好替代方案的必要性(Fields & White, 2002)。此外,通过预柱荧光标记后利用高效液相色谱法对药物中特定卤代化合物进行敏感和选择性分析方法的发展,展示了分析化学在确保药品质量和安全性方面的重要性(Gatti et al., 1996)。
氟化技术和应用
分子的电化学氟化,包括对甲基肉桂酸酯的研究,揭示了将氟原子引入有机化合物的复杂性和挑战。这项研究不仅提供了有关区域选择性氟化策略的见解,还突显了氟化化合物在材料科学和药物开发等各个领域的潜在应用(Dmowski & Kozłowski, 1997)。
生物医学研究
在生物医学研究领域,卤代化合物已被研究用于其治疗潜力以及作为药物发现工具。合成用于麻醉和疼痛管理潜在用途的氯胺酮衍生物展示了卤代化合物在医学中持续探索的例证。这些研究不仅扩展了用于药物合成的化学工具箱,还有助于我们理解卤代化合物的药理效应(Moghimi et al., 2014)。
属性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJUYPDIBLNHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)
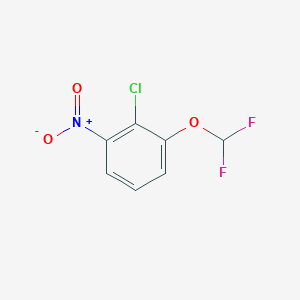
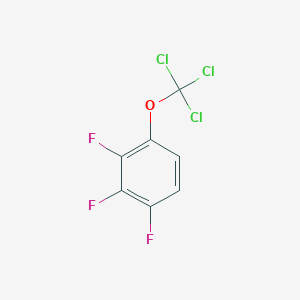
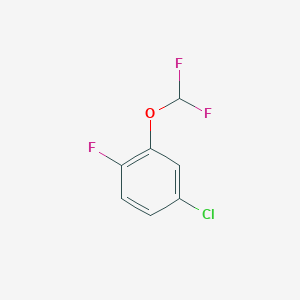
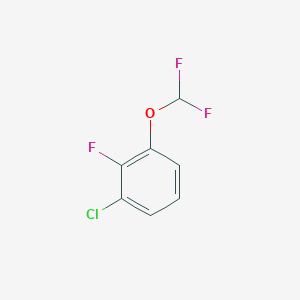
![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)

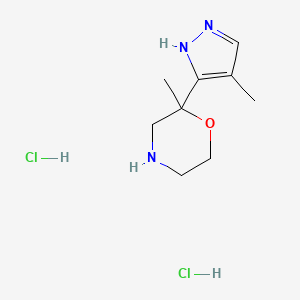
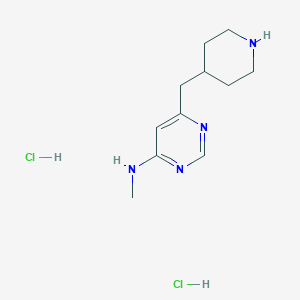
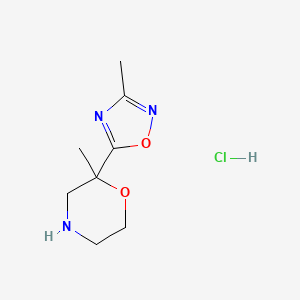
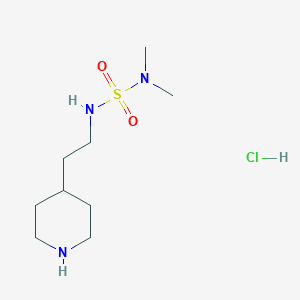
![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)